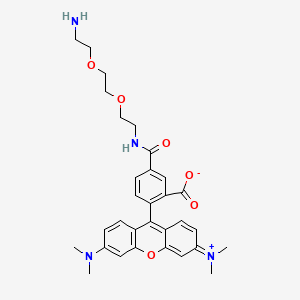

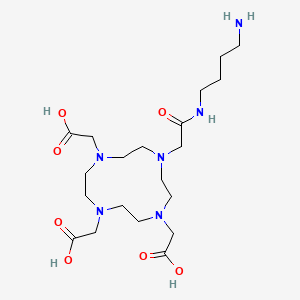

4-Aminobutyl-DOTA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

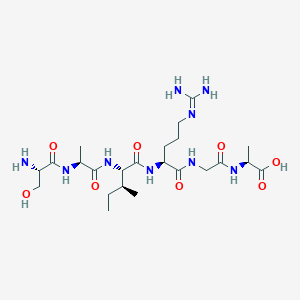

4-アミノブチル-DOTAは、1,4,7,10-テトラアザシクロドデカン-1,4,7-トリス(酢酸)-10-(4-アミノブチル)アセトアミドとしても知られており、二機能性キレート剤です。これは、核医学の分野で広く使用されているマクロ環状化合物DOTAの誘導体であり、金属イオンと安定な錯体を形成する能力で知られています。 この化合物は、腫瘍の前標的化のためにペプチドと放射性核種を結合させる際に特に有用です .

準備方法

合成経路と反応条件: 4-アミノブチル-DOTAの合成は、通常、DOTAマクロサイクルの官能基化を伴います。一般的な方法の1つは、DOTAが固相支持体上のサイクレン前駆体から調製される固相合成です。 この方法は、DOTA結合ペプチドを効率的かつ高純度に調製することができます .

工業生産方法: 工業現場では、4-アミノブチル-DOTAの生産には、高度なキレート剤技術が使用されます。このプロセスには、市販のDOTA-トリスからのDOTAキレート剤の調製とその後のペプチドへの結合が含まれます。 この方法は、高収率と高純度を保証するため、大規模生産に適しています .

3. 化学反応解析

反応の種類: 4-アミノブチル-DOTAは、以下を含むさまざまな化学反応を起こします。

置換反応: 4-アミノブチル-DOTAのアミノ基は、求核置換反応に関与することができます。

錯体形成反応: DOTAのマクロ環状構造により、ガドリニウムやガリウムなどの金属イオンと安定な錯体を形成することができます.

一般的な試薬と条件:

試薬: 一般的な試薬には、金属塩(例:塩化ガドリニウム、硝酸ガリウム)と有機溶媒(例:ジメチルスルホキシド、メタノール)があります。

主な生成物:

4. 科学研究への応用

4-アミノブチル-DOTAは、科学研究で幅広い用途があり、以下を含みます。

化学: 金属錯体の調製のためのキレート剤として使用されます。

生物学: 標的化された画像診断と治療のためにペプチドの結合に使用されます。

医学: ポジトロン断層法(PET)と磁気共鳴画像法(MRI)用の放射性医薬品の開発に使用されます。

化学反応の分析

Types of Reactions: 4-Aminobutyl-DOTA undergoes various chemical reactions, including:

Substitution Reactions: The amino group in this compound can participate in nucleophilic substitution reactions.

Complexation Reactions: The macrocyclic structure of DOTA allows it to form stable complexes with metal ions, such as gadolinium and gallium.

Common Reagents and Conditions:

Reagents: Common reagents include metal salts (e.g., gadolinium chloride, gallium nitrate) and organic solvents (e.g., dimethyl sulfoxide, methanol).

Major Products:

科学的研究の応用

4-Aminobutyl-DOTA has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent for the preparation of metal complexes.

Biology: Employed in the conjugation of peptides for targeted imaging and therapy.

Medicine: Utilized in the development of radiopharmaceuticals for positron emission tomography (PET) and magnetic resonance imaging (MRI).

Industry: Applied in the production of advanced imaging agents and therapeutic compounds

作用機序

4-アミノブチル-DOTAの作用機序は、金属イオンと安定な錯体を形成する能力に関連しています。これらの錯体は、次に体内の特定の分子経路を標的にすることができます。 たとえば、腫瘍画像診断では、金属-DOTA錯体は腫瘍細胞上の受容体に結合し、正確な画像診断を可能にします .

類似化合物:

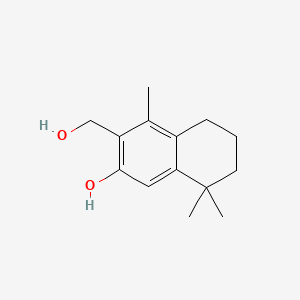

DOTA: 親化合物であり、画像診断と治療で広く使用されています。

DOTAPAMとDOTAZOL: 放射線療法と画像診断における骨標的化に使用されるDOTA誘導体.

Gd-DOTA: MRIで使用されるガドリニウムベースの造影剤.

独自性: 4-アミノブチル-DOTAは、二機能性であるため独特であり、ペプチドと放射性核種の両方に結合させることができます。 これは、画像診断と治療におけるさまざまな用途に非常に汎用性があることを意味します .

類似化合物との比較

DOTA: The parent compound, widely used in imaging and therapy.

DOTAPAM and DOTAZOL: DOTA derivatives used for bone targeting in radiotherapy and imaging.

Uniqueness: 4-Aminobutyl-DOTA is unique due to its bifunctional nature, allowing it to conjugate with both peptides and radionuclides. This makes it highly versatile for various applications in imaging and therapy .

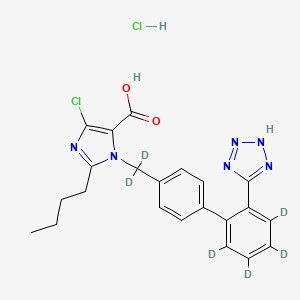

特性

分子式 |

C20H38N6O7 |

|---|---|

分子量 |

474.6 g/mol |

IUPAC名 |

2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33) |

InChIキー |

HXARYNXJCBHKNK-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)

![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)